molecular formula C11H20O2 B095952 Hexyl tiglate CAS No. 16930-96-4

Hexyl tiglate

Cat. No. B095952
CAS RN: 16930-96-4
M. Wt: 184.27 g/mol
InChI Key: JTCIUOKKVACNCK-BJMVGYQFSA-N
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Description

Hexyl tiglate is not directly mentioned in the provided papers. However, tiglic acid esters, which are related to hexyl tiglate, are discussed in the context of their pleasant odor and challenges in polymerization due to steric hindrances from the β-methyl group . Hexyl tiglate would likely share some chemical properties with other tiglic acid esters, such as being a naturally derived olefin with a pleasant odor.

Synthesis Analysis

The synthesis of related compounds involves the use of photocatalytic methods and controlled polymerization techniques. For instance, the photocatalytic synthesis of 1,1-diethoxyethane (DEE) from ethanol using TiO2-based catalysts is described, which could provide insights into the synthesis of similar esters . Additionally, the synthesis of polymers from biosourced monomers like 2-(methacryloyloxy)ethyl tiglate (MAET) involves group transfer polymerization (GTP), which could be relevant for synthesizing hexyl tiglate-based polymers .

Molecular Structure Analysis

The molecular structure of hexyl tiglate would be similar to that of other tiglic acid esters, with a characteristic β-methyl group that introduces steric hindrances. This structural feature is significant as it prevents free-radical polymerization, which is a common method for polymer synthesis .

Chemical Reactions Analysis

The chemical reactions involving tiglic acid esters are primarily focused on their incorporation into polymers. The papers describe the inability of methyl tiglate to undergo free-radical polymerization and its successful incorporation into well-defined copolymers and star polymers through GTP . This suggests that hexyl tiglate could also be used in similar polymerization reactions if appropriately modified.

Physical and Chemical Properties Analysis

While the physical and chemical properties of hexyl tiglate are not directly discussed, the properties of TiO2 and its photocatalytic activity are extensively studied. TiO2-based catalysts show high photocatalytic activity under visible light and are used for the degradation of organic compounds . The photocatalytic activity is influenced by the surface hydroxyl groups and the band gap of the TiO2, which could be relevant when considering the reactivity of hexyl tiglate in the presence of such catalysts .

Scientific Research Applications

  • Polymer Development from Biosourced Monomers : Hexyl tiglate derivatives, such as 2-(methacryloyloxy)ethyl tiglate (MAET), can be used in creating well-defined polymers. MAET can undergo group transfer polymerization to yield linear polymers with narrow molecular weight distributions. This process allows for the creation of amphiphilic and double-hydrophobic block copolymers and star polymers, demonstrating the potential of Hexyl tiglate derivatives in green polymer chemistry (Kassi & Patrickios, 2010).

  • Photocatalytic Degradation of Organic Pollutants : Research in metal–organic frameworks (MOFs) indicates their effectiveness in photocatalytic degradation of organic pollutants. While Hexyl tiglate itself is not directly referenced, the study of MOFs in photocatalysis is relevant to understanding the broader context of organic compound degradation in environmental applications (Wang et al., 2014).

  • Antibacterial Surface Treatments : Superhydrophobic surfaces, which can reduce bacterial adhesion, are of great interest in the development of antibacterial materials. Hexyl tiglate's role in such applications may be indirect but relevant in understanding the broader context of surface treatments and antibacterial strategies (Zhang et al., 2013).

  • Solar Cell Efficiency Enhancement : Hexyl tiglate-related compounds have been explored for improving charge separation and transfer in solar cell applications, particularly in poly(3-hexylthiophene)/titanium dioxide heterojunction devices. This showcases its potential in renewable energy technologies (張敬賢, 2010).

  • Photocatalytic Oxidation for Air Purification : Research on TiO2 loading on substrates like woven glass fabric for the treatment of nitrogen oxides by photocatalytic oxidation is relevant in understanding the potential applications of Hexyl tiglate and its derivatives in environmental purification technologies (Wang et al., 2007).

  • Cancer Treatment Research : Tigilanol tiglate, a related compound, has been studied for its potential in the treatment of a broad range of cancers, demonstrating the potential medical applications of Hexyl tiglate and its derivatives (Panizza et al., 2019).

properties

IUPAC Name

hexyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h5H,4,6-9H2,1-3H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCIUOKKVACNCK-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC(=O)/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051783
Record name Hexyl (2E)-2-methylbut-2-enoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl tiglate

CAS RN

16930-96-4, 65652-33-7
Record name Hexyl tiglate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16930-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 2-methyl-, hexyl ester, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016930964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 2-methyl-, hexyl ester, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 2-methyl-, hexyl ester, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenoic acid, 2-methyl-, hexyl ester, (2Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexyl (2E)-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl 2-methylisocrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.853
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
352
Citations
P Hongsoongnern… - Journal of sensory …, 2008 - Wiley Online Library
… Hexyl tiglate was the only chemical exhibiting an … and hexyl tiglate). Hexyl hexanoate was characterized as green-viney at 5,000 ppm and higher. Hexyl proprionate and hexyl tiglate …
Number of citations: 73 onlinelibrary.wiley.com
F Zhao, Y Meng, JL Anderson - Journal of Chromatography A, 2008 - Elsevier
… much thicker film compared to the PIL fibers, similar sensitivities were obtained for several analytes, particularly methyl undecanoate, methyl laurate, furfuryl octanoate, and hexyl tiglate. …
Number of citations: 287 www.sciencedirect.com
F Senatore, R De Fusco, V De Feo - Journal of Essential Oil …, 1997 - Taylor & Francis
Essential oils from the leaves and flowering tops of Salvia glutinosa L. were obtained by hydrodistillation. The oil content was 0.05% (v/w), and 0.03% (v/w), for the leaves and the …
Number of citations: 50 www.tandfonline.com
G Roberts, ND Spadafora - Journal of Food Quality, 2020 - hindawi.com
… In particular, acetic acid, hexyl ester; hexyl tiglate and estragole correlate with Gala; c-himachalene correlates with Granny Smith; butanoic acid, butyl ester; butanoic acid, hexyl ester; …
Number of citations: 17 www.hindawi.com
J Ruther - Journal of Chromatography A, 2000 - Elsevier
A series of ubiquitously occurring saturated and monounsaturated six-carbon aldehydes, alcohols and esters thereof is summarised as ‘green leaf volatiles’ (GLVs). The present study …
Number of citations: 142 www.sciencedirect.com
CN Hassiotis, F Ntana, DM Lazari, S Poulios… - Industrial crops and …, 2014 - Elsevier
The world demand for lavender essential oil is still increasing. Despite of growing interest and the commercial importance of lavender oil it is not clear how environmental and …
Number of citations: 138 www.sciencedirect.com
C Bertrand, G Comte, F Piola - Biochemical Systematics and Ecology, 2006 - Elsevier
Two plant species belonging to the genus Brunfelsia, commonly known as “Yesterday-Today-and-Tomorrow”, are closely related, however, differ by their flower fragrance. Flowers of …
Number of citations: 27 www.sciencedirect.com
T Sripahco, J Tovaranonte, P Pripdeevech - Chemistry of Natural …, 2021 - Springer
Holarrhena pubescens Wall. ex G. Don, belonging to the Apocynaceae family, is a large shrub to a small deciduous tree with white aromatic flowers [1] and is known as Mokluang in …
Number of citations: 2 link.springer.com
CN Hassiotis, DM Lazari… - Fresenius Environmental …, 2010 - academia.edu
The world demand for lavender essential oil is still increasing. It is estimated that over two hundred thousands hectares are being cultivated in Europe and the quality of produced …
Number of citations: 60 www.academia.edu
B Orcheski, D Hedderley, M Hunt, D Rowan, R Volz - Euphytica, 2023 - Springer
… , for example, 1-hexanol–hexyl tiglate (corr = 0.08; Fig. 3B), suggesting the availability of 1-hexanol has little impact on hexyl tiglate production. This lack of correlation was consistent for …
Number of citations: 0 link.springer.com

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